(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione (4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20317248
InChI: InChI=1S/C26H34N2O5Si/c1-25(2,3)34(6,7)33-26-18(14-11-15-19(26)29)21(28(4)5)22-20(23(26)30)24(27-32-22)31-16-17-12-9-8-10-13-17/h8-13,15,18,21H,14,16H2,1-7H3
SMILES:
Molecular Formula: C26H34N2O5Si
Molecular Weight: 482.6 g/mol

(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione

CAS No.:

Cat. No.: VC20317248

Molecular Formula: C26H34N2O5Si

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione -

Specification

Molecular Formula C26H34N2O5Si
Molecular Weight 482.6 g/mol
IUPAC Name 4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione
Standard InChI InChI=1S/C26H34N2O5Si/c1-25(2,3)34(6,7)33-26-18(14-11-15-19(26)29)21(28(4)5)22-20(23(26)30)24(27-32-22)31-16-17-12-9-8-10-13-17/h8-13,15,18,21H,14,16H2,1-7H3
Standard InChI Key SLXLVVLJLQJWFG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OC12C(CC=CC1=O)C(C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C

Introduction

Structural Characterization and Key Features

The compound’s structure integrates a benzo[f]benzoxazole core, a bicyclic system that combines a benzene ring fused with an oxazole heterocycle. Key substituents include:

  • A tert-butyl(dimethyl)silyl (TBDMS) ether at position 4a, enhancing solubility and metabolic stability .

  • A dimethylamino group at position 9, contributing to basicity and potential receptor interactions .

  • A phenylmethoxy group at position 3, which may influence binding affinity through hydrophobic interactions .

The stereochemistry at positions 4aS, 8aS, and 9S is critical for its biological activity, as spatial arrangement affects target binding .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₃₄N₂O₅Si
Molecular Weight482.6 g/mol
IUPAC Name4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f]benzoxazole-4,5-dione
Key Functional GroupsTBDMS ether, dimethylamino, benzoxazole

Biological Activity and Mechanism of Action

Preliminary data suggest this compound targets the 30S ribosomal subunit in bacteria, inhibiting protein synthesis by disrupting tRNA binding. This mechanism aligns with structurally related aminoglycosides but with enhanced stability due to the TBDMS group .

Table 2: Comparative Biological Activity

CompoundTargetIC₅₀/ MICSource
Target Compound30S Ribosomal SubunitNot Published
Streptomycin (Control)30S Ribosomal Subunit0.5–2 µg/mL
Sorafenib (VEGFR-2 Inhibitor)VEGFR-2 Kinase6 nM

Pharmacokinetic Considerations

  • Metabolic Stability: The TBDMS group reduces oxidative metabolism, potentially extending half-life .

  • Solubility: LogP estimates (~3.5) indicate moderate lipophilicity, necessitating formulation optimization for bioavailability .

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